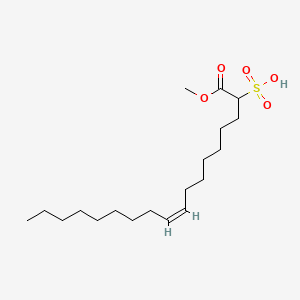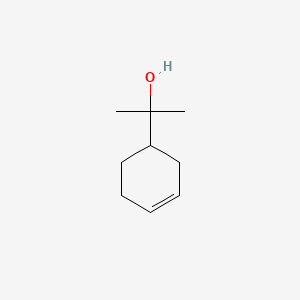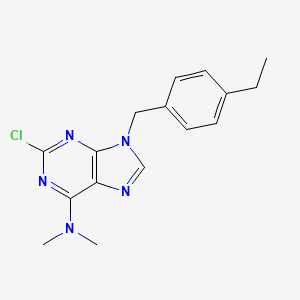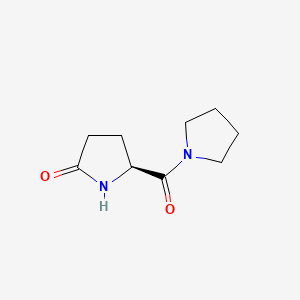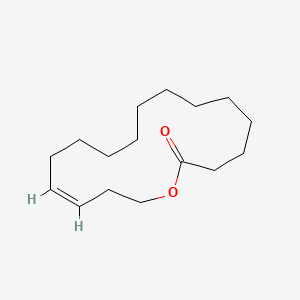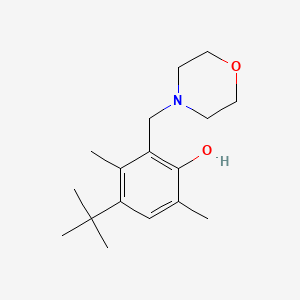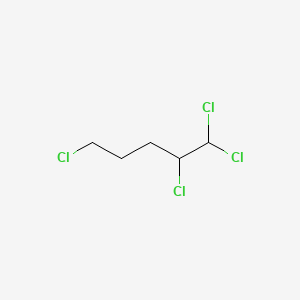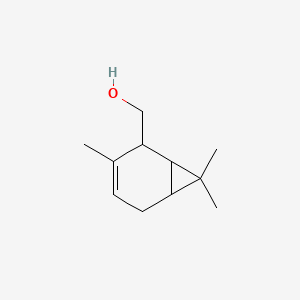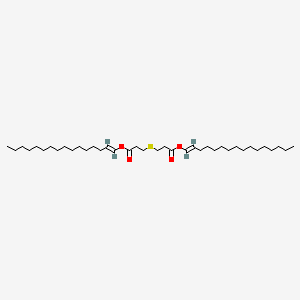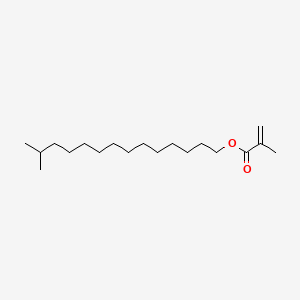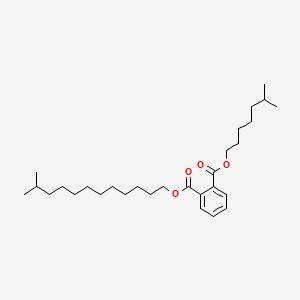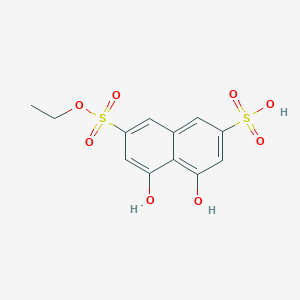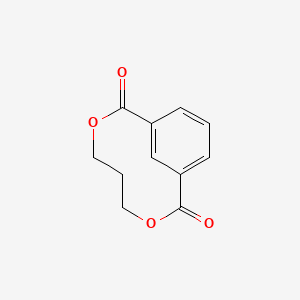
Propane-1,3-diyl isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,3-diyl isophthalate is a chemical compound with the molecular formula C11H10O4. It is an ester derived from isophthalic acid and propane-1,3-diol. This compound is known for its applications in the synthesis of polyesters and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane-1,3-diyl isophthalate can be synthesized through the esterification of isophthalic acid with propane-1,3-diol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then purified through distillation or crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Propane-1,3-diyl isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Isophthalic acid and propane-1,3-diol.
Reduction: Propane-1,3-diol and isophthalic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propane-1,3-diyl isophthalate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyesters and other polymeric materials.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is used in the production of high-performance plastics and resins
Mechanism of Action
The mechanism of action of propane-1,3-diyl isophthalate involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long polymer chains. The ester groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the resulting polymers .
Comparison with Similar Compounds
- Ethane-1,2-diyl isophthalate
- Butane-1,4-diyl isophthalate
- Bisphenol A isophthalate
Comparison: Propane-1,3-diyl isophthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to ethane-1,2-diyl isophthalate and butane-1,4-diyl isophthalate, this compound offers a balance between flexibility and rigidity in polymeric materials. Bisphenol A isophthalate, on the other hand, provides higher thermal stability but may have different biocompatibility profiles .
Properties
CAS No. |
97552-48-2 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3,7-dioxabicyclo[7.3.1]trideca-1(13),9,11-triene-2,8-dione |
InChI |
InChI=1S/C11H10O4/c12-10-8-3-1-4-9(7-8)11(13)15-6-2-5-14-10/h1,3-4,7H,2,5-6H2 |
InChI Key |
DLAPJRRJGUIWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC(=CC=C2)C(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



